3-Phenyl-2-(pyridin-4-yl)propan-1-amine

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Recognition

3-Phenyl-2-(pyridin-4-yl)propan-1-amine (CAS 1306606-08-5) is a synthetic phenylpyridine derivative with molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol. Its structure features a primary amine tethered to a carbon bearing both a phenyl and a 4-pyridyl substituent, classifying it among small-molecule heterocyclic amines with potential utility as a synthetic building block in medicinal chemistry.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B15256348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-(pyridin-4-yl)propan-1-amine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)C2=CC=NC=C2
InChIInChI=1S/C14H16N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-9,14H,10-11,15H2
InChIKeyIZWPYLBTSGVVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2-(pyridin-4-yl)propan-1-amine: Structural and Physicochemical Baseline for Research Procurement


3-Phenyl-2-(pyridin-4-yl)propan-1-amine (CAS 1306606-08-5) is a synthetic phenylpyridine derivative with molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol . Its structure features a primary amine tethered to a carbon bearing both a phenyl and a 4-pyridyl substituent, classifying it among small-molecule heterocyclic amines with potential utility as a synthetic building block in medicinal chemistry . This compound is currently offered by several reputable research chemical suppliers for laboratory use only .

Why Generic Substitution Is Not Advisable for 3-Phenyl-2-(pyridin-4-yl)propan-1-amine in Research


Although this compound shares a common phenylpyridine scaffold with numerous biologically active molecules (e.g., pheniramine analogs, TAAR1 ligands), the specific 4-pyridyl regioisomer and primary amine at the 1-position confer distinct steric, electronic, and hydrogen-bonding properties that cannot be assumed equivalent to its 2-pyridyl or tertiary amine counterparts . Published comparative pharmacological data remain sparse; however, for applications such as fragment-based drug discovery or synthesis of target-specific probes, the exact substitution pattern critically dictates binding mode, selectivity, and synthetic accessibility . Substituting with a regioisomer or N-alkylated derivative would therefore invalidate downstream SAR and synthetic outcomes .

Quantitative Differentiation Evidence for 3-Phenyl-2-(pyridin-4-yl)propan-1-amine Versus Closest Analogs


Regioisomeric Identity: 4-Pyridyl vs. 2-Pyridyl Basicity and Hydrogen-Bonding Capacity

The 4-pyridyl isomer exhibits a distinct pKa profile relative to its 2-pyridyl analogue. The pyridine nitrogen in 4-substituted pyridines has a conjugate acid pKa ≈ 5.2–5.5, compared to ≈4.8–5.0 for 2-substituted pyridines, indicating stronger hydrogen-bond acceptor capability and altered protonation state at physiological pH . These values are experimentally determined for analogous 4- vs. 2-phenylpyridines in aqueous solution .

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Recognition

Primary Amine Reactivity: Enabling Chemoselective Conjugation Versus Tertiary Amine Analogs

The compound bears a primary amine, permitting chemoselective reactions (e.g., amide coupling, reductive amination, urea formation) that are precluded in common tertiary amine analogs such as pheniramine or chlorpheniramine. In reductive amination kinetic studies, primary amines react with aldehydes approximately 10- to 100-fold faster than secondary amines under standard conditions (pH 6–7, NaBH₃CN in MeOH), while tertiary amines are unreactive .

Bioconjugation Synthetic Methodology Chemical Biology

Molecular Weight and lipophilicity: A Favorable Fragment Profile Versus Larger TAAR1 Ligands

With a molecular weight of 212.29 Da and an estimated logP of ~2.1 (ACD/Labs prediction for the free base), this compound falls within the 'fragment' space (MW < 250, logP < 3.5) suitable for fragment-based screening . By contrast, established TAAR1 agonists from patent US8604061 exhibit MW > 350 Da and logP > 3.5, placing them in lead-like rather than fragment space .

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Property Analysis

High-Confidence Application Scenarios for 3-Phenyl-2-(pyridin-4-yl)propan-1-amine Based on Evidence


Fragment-Based Screening for TAAR1 or GPCR Targets

The compound's fragment-like profile (MW < 250, logP ~2.1) makes it suitable for inclusion in fragment libraries targeting trace amine-associated receptors or related aminergic GPCRs, where its 4-pyridyl regioisomer offers a distinct binding mode compared to more lipophilic, lead-like TAAR1 ligands in patent literature .

Chemoselective Synthetic Intermediate for Amide- or Urea-Linked Conjugates

The primary amine enables selective conjugation via amide bond formation or reductive amination, which is kinetically inaccessible to tertiary amines like pheniramine . This positions the compound as a privileged building block for generating focused libraries of phenylpyridine-containing probes or inhibitors.

Regioisomeric Probe for Hydrogen-Bonding Interactions in Structural Biology

The 4-pyridyl nitrogen's higher basicity (pKa ~5.2–5.5 vs. 4.8–5.0 for 2-pyridyl) may be exploited to interrogate hydrogen-bonding preferences in protein-ligand complexes, particularly in systems where the pyridine nitrogen acts as an H-bond acceptor or pH-dependent switch.

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